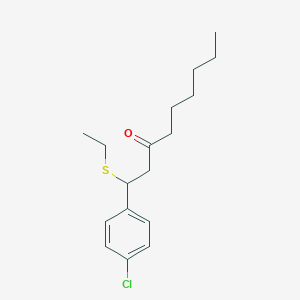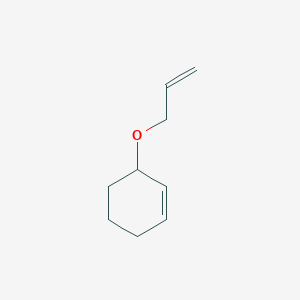
3-Prop-2-enoxycyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-2-enoxycyclohexene is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexene, where a prop-2-enoxy group is attached to the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-enoxycyclohexene typically involves the reaction of cyclohexene with prop-2-enol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cyclohexene is reacted with sodium hydride (NaH) to form the cyclohexene anion, which then reacts with prop-2-enol to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as potassium carbonate (K2CO3) and solvents like acetone are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Prop-2-enoxycyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-2-enoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane, cyclohexanol.
Substitution: Various substituted cyclohexenes depending on the reagents used.
Scientific Research Applications
3-Prop-2-enoxycyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Prop-2-enoxycyclohexene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple alkene with a similar ring structure.
Prop-2-enol: The alcohol counterpart of the prop-2-enoxy group.
Cyclohexanol: The alcohol derivative of cyclohexene
Uniqueness
3-Prop-2-enoxycyclohexene is unique due to the presence of both the cyclohexene ring and the prop-2-enoxy group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
51122-95-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-prop-2-enoxycyclohexene |
InChI |
InChI=1S/C9H14O/c1-2-8-10-9-6-4-3-5-7-9/h2,4,6,9H,1,3,5,7-8H2 |
InChI Key |
ONINBVIVQIKZHF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


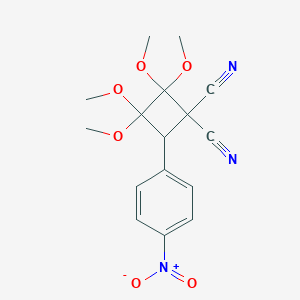
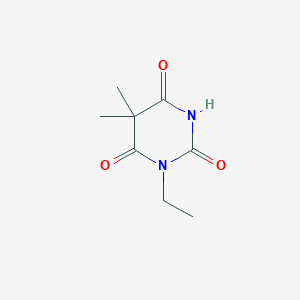
![2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995270.png)
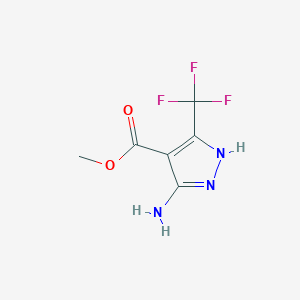
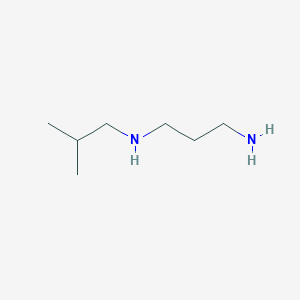
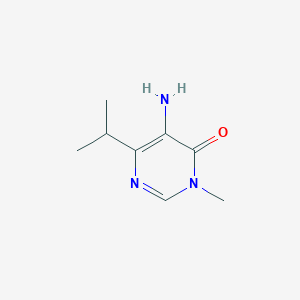
![1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione](/img/structure/B13995308.png)
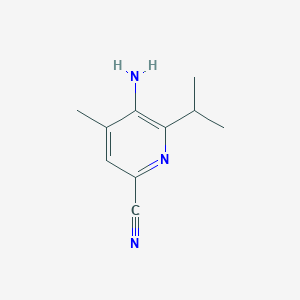
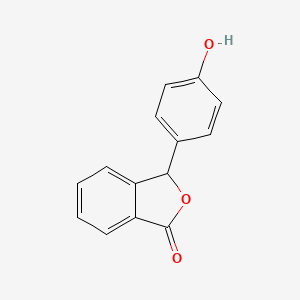
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)
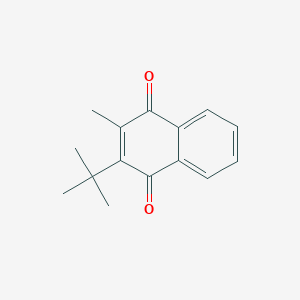
![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)
